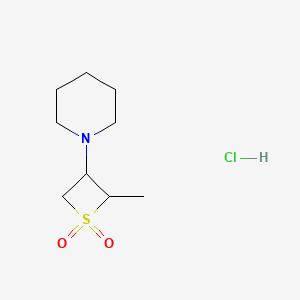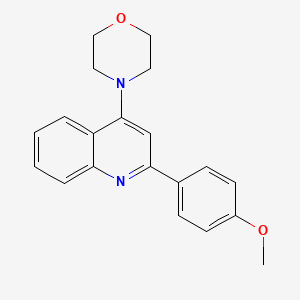
1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea is an organic compound that features both acetamide and bromophenyl groups
Méthodes De Préparation
The synthesis of 1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea typically involves the reaction of 4-acetamidophenyl isocyanate with 4-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The acetamide and bromophenyl groups play a crucial role in its binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea can be compared with similar compounds such as:
1-(4-Acetamidophenyl)-3-phenylurea: Lacks the bromine atom, which may affect its reactivity and applications.
1-(4-Bromophenyl)-3-phenylurea: Lacks the acetamide group, which may influence its biological activity.
The presence of both acetamide and bromophenyl groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
2646-29-9 |
|---|---|
Formule moléculaire |
C15H14BrN3O2 |
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
N-[4-[(4-bromophenyl)carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14BrN3O2/c1-10(20)17-12-6-8-14(9-7-12)19-15(21)18-13-4-2-11(16)3-5-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Clé InChI |
NSLBFNOXPLOUBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



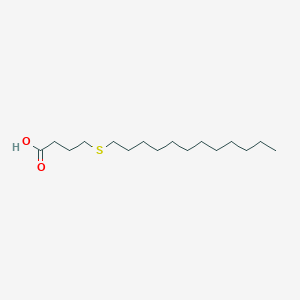

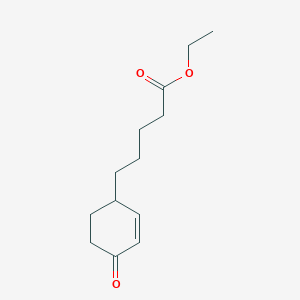


![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
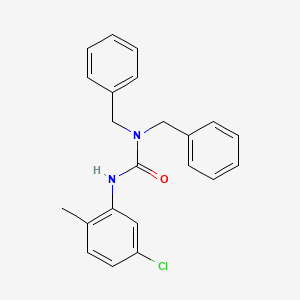
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
